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molecular formula C10H15NS B8625617 2-Methyl-1-phenylthio-2-propylamine

2-Methyl-1-phenylthio-2-propylamine

Cat. No. B8625617
M. Wt: 181.30 g/mol
InChI Key: YINMKUDUUHSUHL-UHFFFAOYSA-N
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Patent
US06639109B1

Procedure details

In 5 ml of water was dissolved 0.20 g (5 mmol) of sodium hydroxide, followed by adding thereto 0.85 g (5 mmol) of 2-amino-2-methylpropyl hydrogensulfate and 0.66 g (6 mmol) of thiophenol, and the resulting mixture was stirred at 80° C. for 8 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and acidified with 6N hydrochloric acid. The aqueous layer was washed with ethyl acetate and made basic with an aqueous sodium hydroxide solution, and the desired compound was extracted three times with ethyl acetate. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled under reduced pressure to remove the solvent, whereby 0.52 g of 2-methyl-1-phenylthio-2-propylamine was obtained (yield: 57%).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].S(O[CH2:8][C:9]([NH2:12])([CH3:11])[CH3:10])(O)(=O)=O.[C:13]1([SH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>O>[CH3:10][C:9]([NH2:12])([CH3:11])[CH2:8][S:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
S(=O)(=O)(O)OCC(C)(C)N
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the desired compound was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
CC(CSC1=CC=CC=C1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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